2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro, chloro, and ester functional groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Nucleophilic Aromatic Substitution:
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols under acidic conditions.
Cyclization: The formation of the isoindole ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Amines: From the reduction of nitro groups.
Carboxylic Acids: From the hydrolysis of ester groups.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with DNA: Potentially affecting gene expression and cellular functions.
Modulate Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ester and isoindole functionalities.
4-Nitrophenyl chloroformate: Contains the nitro and chloro groups but differs in its overall structure and reactivity.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of modification, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21ClN2O9 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H21ClN2O9/c1-2-3-12-39-27(35)16-4-8-19(9-5-16)30-25(33)20-10-6-18(13-21(20)26(30)34)28(36)40-15-24(32)17-7-11-22(29)23(14-17)31(37)38/h4-11,13-14H,2-3,12,15H2,1H3 |
InChI Key |
CBBOYBJJOKYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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